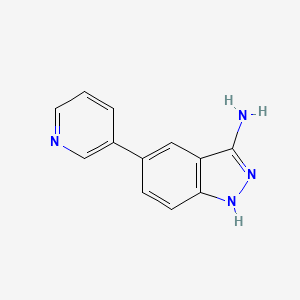

5-(pyridin-3-yl)-1H-indazol-3-amine

Description

Contextualization within Indazole and Pyridine (B92270) Chemical Scaffolds in Research

The foundation of 5-(pyridin-3-yl)-1H-indazol-3-amine lies in two well-established and highly valued chemical scaffolds in medicinal chemistry: indazole and pyridine. Both are nitrogen-containing heterocyclic compounds that feature prominently in a vast number of biologically active molecules and approved pharmaceutical agents. nih.govresearchgate.netnih.gov

The indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold". researchgate.netresearchgate.net This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.netbenthamdirect.com Indazole derivatives have been extensively explored and have shown potential as anti-inflammatory, antimicrobial, anti-HIV, and antitumor agents. nih.govbenthamdirect.comnih.gov The versatility of the indazole nucleus, including its different tautomeric forms (1H-indazole and 2H-indazole), allows for a wide array of structural modifications to optimize biological activity. researchgate.netnih.gov

Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of drug design. nih.govresearchgate.net Its presence in a molecule can significantly enhance pharmacological properties, including biochemical potency, metabolic stability, and cell permeability. nih.gov The pyridine motif is found in numerous natural products, vitamins, and a plethora of commercially available drugs with applications ranging from anticancer to antiviral and antihypertensive therapies. nih.govresearchgate.net The ability of the pyridine ring to act as a hydrogen bond acceptor and its capacity for various substitutions make it a highly adaptable component in the design of new therapeutic agents. nih.govnih.gov

Rationale for Investigating the this compound Framework

The specific combination of the indazole and pyridine rings in the this compound framework is a deliberate strategy in medicinal chemistry. This molecular hybridization aims to synergize the beneficial properties of both scaffolds to create a novel chemical entity with enhanced or unique biological activities. ontosight.aiacs.org

A primary driver for the investigation of this framework is its potential as a protein kinase inhibitor . nih.gov Protein kinases are a large family of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1H-indazole-3-amine structure is a known and effective "hinge-binding" fragment, capable of interacting with the ATP-binding site of various kinases. nih.govmdpi.com The addition of the pyridine ring can provide further interactions with the kinase, potentially leading to increased potency and selectivity. nih.gov For instance, research on related indazole-pyridine compounds has demonstrated potent inhibition of kinases like Akt, a key component of the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer. nih.govnih.gov

The structure-activity relationship (SAR) studies of related 1H-indazol-3-amine derivatives have shown that modifications at the 5-position of the indazole ring can significantly influence their biological activity. nih.govresearchgate.net The placement of a pyridine ring at this position, as in this compound, is a strategic choice to explore these structure-activity relationships further and potentially discover compounds with improved therapeutic profiles. researchgate.net

Overview of Current Research Trajectories for Novel Chemical Entities in Medicinal Chemistry

The investigation of this compound aligns with several key trends in modern medicinal chemistry and drug discovery. The field is increasingly moving away from serendipitous findings towards a more rational, target-based approach . longdom.orgkeystonesymposia.org This involves designing molecules to interact with specific biological targets that are known to be involved in a particular disease. longdom.org

Current research emphasizes the exploration of novel chemical space to identify new drug candidates. molport.com This includes the synthesis of hybrid molecules, like this compound, that combine established pharmacophores in new ways. acs.org The goal is to develop compounds with novel mechanisms of action or improved properties over existing therapies.

Furthermore, there is a growing focus on precision medicine , which aims to tailor treatments to the specific molecular characteristics of an individual's disease. researchgate.net The development of selective kinase inhibitors, a potential application for the this compound framework, is a prime example of this trend. By targeting specific kinases that are mutated or overexpressed in a particular cancer, it may be possible to develop more effective and less toxic treatments. longdom.org

Other significant trends influencing the landscape of drug discovery include the use of advanced technologies such as high-throughput screening, computer-aided drug design (CADD), and DNA-encoded libraries to accelerate the identification of promising lead compounds. longdom.orgmolport.com The exploration of new therapeutic modalities like targeted protein degradation and the modulation of protein-protein interactions are also expanding the toolbox of medicinal chemists. molport.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H10N4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-pyridin-3-yl-1H-indazol-3-amine |

InChI |

InChI=1S/C12H10N4/c13-12-10-6-8(3-4-11(10)15-16-12)9-2-1-5-14-7-9/h1-7H,(H3,13,15,16) |

InChI Key |

YRQFMGQEYZAZOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 5 Pyridin 3 Yl 1h Indazol 3 Amine

Established Synthetic Routes to the 1H-Indazol-3-amine Core Structure

The 1H-indazol-3-amine core is a privileged scaffold in drug discovery, and its synthesis is a critical first step in accessing the target compound. nih.gov The methodologies typically involve a key cyclization step to form the bicyclic indazole system, coupled with the introduction of the essential 3-amino group.

Cyclization Strategies for Indazole Formation

A prevalent and efficient method for constructing the 1H-indazol-3-amine core begins with appropriately substituted benzonitriles. A common starting material is 2-fluorobenzonitrile (B118710) bearing a suitable leaving group, such as a halogen, at the 5-position. The cyclization is achieved through a reaction with hydrazine (B178648). nih.govchemicalbook.com

This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. This tandem reaction efficiently forms the pyrazole (B372694) ring fused to the benzene (B151609) ring, directly yielding the indazole structure.

A key example is the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile. nih.govchemicalbook.com This transformation is typically carried out using hydrazine hydrate (B1144303), often in a solvent like ethanol (B145695) or even neat, and can be achieved with high yield in a short reaction time by heating. nih.govchemicalbook.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%) | Reflux, 20 min | 5-bromo-1H-indazol-3-amine | High | nih.gov |

| 5-bromo-2-fluorobenzonitrile | Hydrazine | 100°C, 5 min | 5-bromo-1H-indazol-3-amine | 99.5% | chemicalbook.com |

Introduction of the 3-Amine Functionality

In the synthetic route commencing from a 2-halobenzonitrile, the 3-amine functionality is incorporated concurrently with the indazole ring formation. The nitrogen atoms of the hydrazine reagent become N1 and N2 of the indazole ring, while the nitrogen from the nitrile group of the starting material becomes the exocyclic amino group at the C3 position. nih.gov This elegant and atom-economical approach provides direct access to the 3-aminoindazole core, which is crucial for the synthesis of the target molecule and its derivatives. nih.govontosight.ai

Diverse Synthetic Approaches for Incorporating the 5-(pyridin-3-yl) Moiety

With the 5-bromo-1H-indazol-3-amine intermediate in hand, the next critical step is the introduction of the pyridin-3-yl group at the C5 position. This is predominantly achieved through modern cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. ias.ac.inrsc.orgyoutube.commdpi.com In the context of synthesizing 5-(pyridin-3-yl)-1H-indazol-3-amine, this reaction involves coupling the 5-bromo-1H-indazol-3-amine intermediate with a pyridine-3-boronic acid or a corresponding boronic ester. nih.gov

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst like PdCl2(dppf) or Pd(OAc)2. ias.ac.innih.gov A base, such as sodium carbonate or cesium carbonate, is essential for the catalytic cycle, and the reaction is typically carried out in a mixture of an organic solvent like 1,4-dioxane (B91453) and water. nih.govnih.gov This method is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. youtube.commdpi.com

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| 5-bromo-1H-indazol-3-amine | Pyridine-3-boronic acid | PdCl2(dppf)2 | Cs2CO3 | 1,4-dioxane/H2O | This compound | nih.gov |

| 5-bromoindazoles | Heteroaryl boronic acids | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-heteroaryl indazoles | nih.gov |

Negishi Coupling: The Negishi coupling provides an alternative, powerful strategy for C-C bond formation, reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is particularly useful for its high functional group tolerance and the ability to couple sp2-sp2 carbon centers. wikipedia.org For the synthesis of this compound, the reaction would involve the coupling of 5-bromo-1H-indazol-3-amine with a pyridin-3-ylzinc halide. The catalyst of choice is often a palladium complex with specialized phosphine (B1218219) ligands, such as X-Phos. nih.gov Recent advancements have shown that these reactions can be enhanced by light, potentially reducing reaction times. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Features | Reference |

| Organic Halide (R-X) | Organozinc (R'-ZnX') | Pd or Ni catalyst (e.g., Pd(dba)2/X-Phos) | High functional group tolerance, couples sp3, sp2, and sp carbons. | wikipedia.orgnih.gov |

| 5-bromo-1H-indazol-3-amine | Pyridin-3-ylzinc halide | Palladium/Phosphine Ligand | Forms the desired C-C bond to yield the final product. | wikipedia.orgorganic-chemistry.orgnih.gov |

Direct Arylation and Functionalization Techniques

Direct C-H arylation has emerged as an increasingly powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. mdpi.com However, research in the direct arylation of the indazole scaffold has predominantly focused on the C3 position. mdpi.comrsc.orgresearchgate.netresearchgate.net The C3 position of 1H-indazole is often described as having poor reactivity, making this transformation challenging, though successful methods have been developed using specific palladium catalysts and ligands. mdpi.comrsc.org

Applying direct arylation for the synthesis of this compound would require the selective activation of the C-H bond at the 5-position of 1H-indazol-3-amine for coupling with a 3-halopyridine. While conceptually attractive, the development of regioselective C-5 arylation methods for 3-aminoindazoles remains a less explored area compared to cross-coupling approaches.

Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful optimization of several parameters to ensure efficiency, robustness, safety, and cost-effectiveness. digitellinc.com

For the initial cyclization step, key considerations include managing the exothermic reaction between the fluorobenzonitrile and hydrazine, as well as efficiently removing the excess hydrazine post-reaction. chemicalbook.com

In the subsequent Suzuki or Negishi cross-coupling step, optimization is critical. Key areas of focus include:

Catalyst and Ligand Screening: Identifying the most active and stable palladium catalyst and ligand combination is crucial to minimize catalyst loading, which reduces costs and simplifies purification by lowering residual palladium levels in the final product. mdpi.comdigitellinc.com High-throughput screening can accelerate this process. digitellinc.com

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and the choice of base and solvent can significantly improve yield and purity while minimizing the formation of byproducts. For instance, using greener solvents like water can enhance the environmental profile of the synthesis. mdpi.com

Workup and Purification: Developing a streamlined workup procedure is essential for large-scale operations. This includes efficient removal of the catalyst and inorganic salts. digitellinc.com Crystallization is a preferred method for final purification as it can eliminate the need for costly and time-consuming chromatographic methods. digitellinc.com

Process Safety: A thorough safety assessment of all reaction steps is mandatory to identify and mitigate any potential hazards associated with reagents, intermediates, and reaction conditions.

Process Chemistry Development and Green Chemistry Principles

The large-scale synthesis of this compound and related compounds necessitates the development of efficient, cost-effective, and environmentally benign processes. Modern process chemistry emphasizes the integration of green chemistry principles to minimize waste, reduce energy consumption, and use safer reagents and solvents.

A common route to 5-aryl-1H-indazol-3-amines involves the reaction of a 2-halobenzonitrile derivative with hydrazine to form the 3-aminoindazole ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the aryl group. nih.gov For instance, the synthesis can commence with 5-bromo-2-fluorobenzonitrile, which upon reaction with hydrazine hydrate, yields 5-bromo-1H-indazol-3-amine. nih.gov This intermediate is then coupled with a suitable pyridine (B92270) boronic acid or ester via a Suzuki-Miyaura reaction. nih.gov

Green chemistry considerations in this synthesis include:

Solvent Selection: Traditional Suzuki couplings often use organic solvents like 1,4-dioxane. nih.gov Greener approaches advocate for the use of less hazardous solvents, such as water or recyclable, water-immiscible solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to be effective in similar cyclization reactions. researchgate.net The use of aqueous media for synthesizing related heterocyclic compounds like 1,2,4-triazoles has proven successful, offering an eco-friendly alternative. researchgate.net

Catalyst Efficiency and Recyclability: The palladium catalyst is a critical, high-cost component. Process development focuses on minimizing catalyst loading and enabling its recovery and reuse. Immobilizing palladium complexes on solid supports or within ionic liquids are strategies explored for the C-3 functionalization of indazoles, facilitating catalyst recycling and reducing heavy metal contamination in the final product. researchgate.netmdpi.com

Energy Efficiency: Alternative energy sources like microwave irradiation and sonochemistry are being explored to accelerate reaction times and reduce energy consumption. Sonochemical methods, for example, have been used for the rapid synthesis of 1,3,5-triazine (B166579) derivatives in water, a method that is significantly "greener" than classical approaches. nih.gov Microwave-assisted synthesis has also been applied to develop green straightforward syntheses of related heterocycles. researchgate.net

Strategies for Enhancing Reaction Yield and Selectivity

The pivotal step in synthesizing this compound is typically the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazol-3-amine with a pyridine-3-boronic acid derivative. Optimizing this reaction is key to achieving high yield and purity.

Key Optimization Parameters for Suzuki-Miyaura Coupling:

| Parameter | Strategy | Outcome | Reference |

| Catalyst System | Screening various palladium precursors and phosphine ligands (e.g., dialkylbiarylphosphines, trialkylphosphines). | Identification of optimal precatalyst/ligand combinations, such as PdCl₂(dppf), for specific substrates to maximize yield. | nih.govnih.govrsc.org |

| Base | Evaluating different inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | Cs₂CO₃ is often found to be a highly effective base for this type of coupling. | nih.gov |

| Solvent | Testing various solvent systems (e.g., 1,4-dioxane/H₂O, DMF, 2-MeTHF). | The choice of solvent can significantly impact reaction rate and selectivity, with solvent mixtures often providing the best results. | nih.govresearchgate.net |

| Temperature | Optimizing the reaction temperature. | Higher temperatures (e.g., 90-110 °C) are often required to drive the reaction to completion, but must be balanced against potential side reactions. | nih.govnih.gov |

Furthermore, the initial formation of the 3-aminoindazole ring system itself presents challenges of regioselectivity, particularly when using substituted hydrazines. A practical, base-mediated, one-pot synthesis from 2-cyanobenzonitriles and hydrazines has been developed to overcome the difficulties associated with the basicity of aromatic hydrazines, allowing for the synthesis of a wide range of N-aryl substituted 3-aminoindazoles in high yields under mild conditions. rsc.org Automated, droplet-flow microfluidic systems have also been employed to rapidly explore and optimize Suzuki-Miyaura reaction conditions, allowing for the simultaneous evaluation of multiple parameters like catalyst, ligand, temperature, and loading. nih.gov

Design and Synthesis of Chemically Modified this compound Analogues

To explore the structure-activity relationship (SAR) and develop compounds with improved pharmacological profiles, analogues of this compound are designed and synthesized by modifying its core components.

Modifications on the Pyridine Ring System

Introducing substituents onto the pyridine ring can modulate the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, potentially influencing its interaction with biological targets. Research has shown that substitution on the pyridine ring of related indazole compounds can lead to potent inhibitors. For example, the synthesis of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives has been reported in the development of potent pan-FGFR inhibitors. nih.gov

Examples of Pyridine Ring Modifications:

| Starting Material 1 | Starting Material 2 | Resulting Modification |

| 5-Bromo-1H-indazol-3-amine | 2-Chloro-3-pyridinylboronic acid | Introduction of a chloro-substituent on the pyridine ring. |

| 5-Bromo-1H-indazol-3-amine | 2-Methyl-3-pyridinylboronic acid | Introduction of a methyl-substituent on the pyridine ring. |

| 5-Bromo-1H-indazol-3-amine | 2,6-Dichloro-3-pyridinylboronic acid | Introduction of multiple chloro-substituents. |

These modifications are typically achieved by employing appropriately substituted pyridineboronic acids in the Suzuki-Miyaura coupling reaction. nih.gov

Functionalization of the Indazole Nucleus

The indazole nucleus offers several positions for functionalization, including the N1 and N2 atoms of the pyrazole ring and the amino group at the C3 position. researchgate.net

N-Alkylation/N-Arylation: The indazole nitrogen atoms (N1 and N2) are nucleophilic and can be alkylated or arylated. The regioselectivity of this reaction can be challenging to control, but specific conditions can favor one isomer over the other. researchgate.net

C3-Amino Group Modification: The 3-amino group is a key site for derivatization. It can be acylated to form amides, which is a common strategy in drug design. For instance, a series of 3,5-disubstituted indazole derivatives were constructed by modifying the 1H-indazole-3-amide framework. nih.gov This amino group can also participate in condensation reactions or be used as a handle for attaching various side chains. researchgate.net A two-step synthesis of diverse 3-aminoindazoles has been developed, which involves the intramolecular ligand-free Pd-catalyzed C-H amination of aminohydrazones, allowing for further diversification. researchgate.net

Isosteric Replacements and Scaffold Hybridization Strategies

Isosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to alter physicochemical properties while retaining or improving biological activity.

Isosteric Replacement of the Pyridine Ring: The pyridine ring can be replaced with other heteroaromatic rings to explore different electronic and steric interactions. This strategy aims to find bioisosteres that mimic the pyridine moiety but offer advantages in terms of metabolic stability, solubility, or target binding.

Scaffold Hybridization: This involves replacing the entire indazole or pyridine scaffold with a different heterocyclic system that preserves the key pharmacophoric features. Scaffold hopping from an indole (B1671886) core to an indazole framework has been successfully used to transform selective inhibitors into dual-target agents. nih.govrsc.org Similarly, the indazole scaffold itself can be replaced by related bicyclic heterocycles like pyrazolopyridines. nih.govnih.gov

Table of Isosteric and Scaffold Hopping Replacements:

| Original Scaffold | Replacement Scaffold | Rationale | Reference |

| Pyridine | Pyridazine | Classical bioisostere with altered nitrogen positioning, potentially affecting H-bonding and dipole moment. | mdpi.comresearchgate.net |

| Pyridine | 2-Difluoromethylpyridine | Acts as a bioisosteric replacement for pyridine-N-oxide, potentially enhancing activity. | rsc.org |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Saturated, non-aromatic mimetic that can improve physicochemical properties like solubility and metabolic stability. | chemrxiv.org |

| Indazole | Pyrazolo[3,4-b]pyridine | Isomeric scaffold where the nitrogen arrangement in the bicyclic system is altered, leading to different 3D geometry and H-bonding patterns. | nih.gov |

| Indazole | Indole | A common scaffold hop that slightly alters the pyrazole ring to a pyrrole (B145914) ring, affecting H-bond donor/acceptor properties. | nih.govrsc.org |

These advanced strategies in synthesis and derivatization continue to expand the chemical space around the this compound core, paving the way for the discovery of new and improved therapeutic candidates.

Molecular and Cellular Pharmacology of 5 Pyridin 3 Yl 1h Indazol 3 Amine

Identification and Elucidation of Primary and Secondary Biological Targets

Following a comprehensive review of publicly available scientific literature, no specific data was found regarding the primary and secondary biological targets of the chemical compound 5-(pyridin-3-yl)-1H-indazol-3-amine. The subsequent subsections detail the lack of information in specific areas of pharmacological research.

Enzyme Inhibition and Activation Profiling (e.g., kinases, proteases, GPCRs)

There is no available research detailing the enzyme inhibition or activation profile of this compound. While the 1H-indazole-3-amine scaffold is recognized as a "hinge-binding fragment" in some kinase inhibitors, such as Linifanib, specific enzymatic assays for this compound have not been reported. Studies on related but distinct indazole derivatives have shown activity against targets like Fibroblast Growth Factor Receptor (FGFR), but this cannot be extrapolated to the specific compound .

Receptor Binding and Ligand-Binding Assays

No studies reporting the results of receptor binding or ligand-binding assays for this compound have been identified. Therefore, its affinity and selectivity for any G-protein coupled receptors (GPCRs), ion channels, or other receptor types remain uncharacterized.

Deconvolution of Protein-Protein Interaction Modulators

The potential for this compound to modulate protein-protein interactions (PPIs) has not been investigated in any published studies. While the modulation of PPIs is a significant area of drug discovery, with targets including the p53-MDM2 interaction, there is no evidence to suggest that this compound has been screened for such activity.

Detailed Analysis of Mechanism(s) of Action at the Subcellular Level

In the absence of identified biological targets, the mechanism of action of this compound at the subcellular level remains unknown.

Modulation of Key Intracellular Signaling Pathways

No research has been published that investigates the effects of this compound on any intracellular signaling pathways.

Effects on Fundamental Cellular Processes (e.g., proliferation, differentiation, migration)

There is no available data on the effects of this compound on fundamental cellular processes such as proliferation, differentiation, or migration. While studies on other indazole derivatives have reported anti-proliferative effects against various cancer cell lines, these findings are not directly applicable to this compound.

Investigation of Downstream Transcriptomic and Proteomic Responses

The direct impact of this compound on global gene and protein expression has not been detailed in published research. However, studies on other substituted 1H-indazole-3-amine derivatives allow for speculation on the potential downstream pathways affected. For related indazole compounds, proteomic and genomic analyses are crucial tools to elucidate their mechanism of action.

For instance, research on other indazole derivatives has involved Western blotting to measure the expression levels of key proteins involved in cell cycle regulation and apoptosis. researchgate.netnih.gov One study on a different indazole compound confirmed its effect on the p53/MDM2 pathway, observing changes in the expression of these critical tumor suppressor proteins. researchgate.netnih.gov It is common to investigate proteins such as those in the Bcl-2 family, which are central to the apoptotic process. researchgate.net Such analyses reveal the molecular cascades triggered by the compound, linking target engagement to the ultimate cellular phenotype.

A typical, though currently hypothetical, transcriptomic study for this compound would involve treating cancer cells with the compound and using techniques like RNA-sequencing to identify differentially expressed genes. This could reveal upregulation of pro-apoptotic genes or downregulation of genes involved in cell proliferation and survival.

In Vitro Biological Efficacy and Selectivity Studies

Development and Application of Cell-Based and Biochemical Assays

The evaluation of compounds like this compound relies on a suite of established in vitro assays. The 1H-indazole-3-amine scaffold is recognized as an effective hinge-binding fragment for kinases, making kinase inhibition assays a primary biochemical tool. nih.gov

Cell-Based Assays:

Proliferation/Viability Assays: The most common method to assess anticancer activity is the MTT (methyl thiazolyl tetrazolium) colorimetric assay. researchgate.netnih.gov This assay measures the metabolic activity of cells, which is indicative of cell viability. It is used to determine the concentration-dependent inhibitory effect of a compound on cancer cell lines.

Apoptosis and Cell Cycle Analysis: Flow cytometry is a standard technique used to investigate the phenotypic consequences of compound treatment. researchgate.net Using specific dyes like Propidium Iodide (PI) and Annexin V-FITC, researchers can quantify the percentage of cells undergoing apoptosis and analyze the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M), revealing potential cell cycle arrest. researchgate.net

Biochemical Assays:

Kinase Inhibition Assays: Since many indazole derivatives target protein kinases, in vitro kinase assays are fundamental. nih.gov These assays measure the ability of a compound to inhibit the activity of a specific purified kinase, often by quantifying the phosphorylation of a substrate. Such assays are essential for determining direct target engagement and intrinsic potency.

Comprehensive Potency (IC50/EC50) and Selectivity Profiling across Target Classes

While specific IC50 values for this compound are not available in the reviewed literature, the methodology for determining these values is well-established for the indazole class. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

For other 1H-indazole-3-amine derivatives, researchers have reported IC50 values against various cancer cell lines. For example, one derivative, compound 6o, showed an IC50 of 5.15 µM against the K562 chronic myeloid leukemia cell line. researchgate.netnih.gov Selectivity is often assessed by comparing the potency against cancer cells to that against normal, non-cancerous cells. For compound 6o, the IC50 against the normal HEK-293 cell line was 33.2 µM, indicating a degree of selectivity for the cancer cell line. researchgate.netnih.gov

A comprehensive selectivity profile involves screening the compound against a broad panel of kinases to identify on-target and potential off-target activities. This is critical for predicting both efficacy and potential side effects. For instance, other indazole-based compounds have been profiled against panels of dozens or even hundreds of kinases to establish their selectivity. nih.gov

Hypothetical IC50 Data for a 1H-Indazole-3-Amine Derivative This table is illustrative and not based on experimental data for this compound.

| Cell Line | Cell Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Carcinoma | >50 |

| PC-3 | Prostate Cancer | 25.3 |

| HepG2 | Hepatocellular Carcinoma | 38.1 |

| HEK-293 | Normal Kidney Cells | 33.2 |

Phenotypic Screening Approaches for Uncovering Novel Biological Activities

Phenotypic screening aims to identify compounds that induce a desired change in cellular behavior or morphology, without a preconceived target. For the indazole class, which is rich in diverse biological activities, this approach can uncover novel therapeutic applications. nih.gov

Studies on related compounds demonstrate this principle. The observation that a 1H-indazole-3-amine derivative induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells is a key phenotypic finding. researchgate.netdntb.gov.ua Further investigation into the morphology of treated cells can reveal other phenotypes. For example, a study on a structurally related pyridine-pyrimidine compound found that it induced massive cytoplasmic vacuolization, a hallmark of a specific type of cell death called methuosis. nih.gov This discovery of an unexpected mechanism of action highlights the power of phenotypic screening.

Such screens can be performed at scale using high-content imaging, where automated microscopy and image analysis are used to quantify various cellular features (e.g., nuclear size, cytoskeletal changes, organelle morphology) in response to compound treatment. This approach could reveal previously unknown activities for this compound.

Structure Activity Relationship Sar Elucidation and Rational Drug Design for 5 Pyridin 3 Yl 1h Indazol 3 Amine

Delineation of Critical Structural Features for Biological Activity and Selectivity

The biological activity of 5-(pyridin-3-yl)-1H-indazol-3-amine is intricately linked to its unique molecular architecture. The spatial arrangement of the indazole core, the pyridine (B92270) moiety, and the 3-amine group, along with their electronic properties, dictates the compound's interaction with its biological targets.

Contribution of the Indazole Core to Target Recognition

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine (B94841) base of ATP and engage in key interactions within the ATP-binding sites of various kinases. In the context of this compound, the bicyclic indazole system serves as a rigid anchor, correctly positioning the other functional groups for optimal target engagement.

The nitrogen atoms of the indazole ring are crucial for forming hydrogen bonds with the hinge region of kinase domains, a critical interaction for potent inhibition. Specifically, the N1-H donor and the N2 acceptor of the indazole are capable of forming these vital hydrogen bonds, which are a hallmark of many Type I and Type II kinase inhibitors. The planarity of the indazole ring also facilitates favorable π-stacking interactions with aromatic residues, such as phenylalanine, in the active site.

Influence of the Pyridine Moiety and its Substituents

The 3-pyridyl group at the 5-position of the indazole core plays a significant role in defining the compound's selectivity and potency. This moiety often extends into the solvent-exposed region of the ATP-binding pocket, providing an opportunity for chemical modification to fine-tune the compound's properties without disrupting the core binding interactions.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming interactions with amino acid residues or structured water molecules in the active site. The position of the nitrogen atom within the pyridine ring is critical; for instance, the 3-pyridyl isomer may offer a different interaction profile compared to a 2-pyridyl or 4-pyridyl substituent, thereby influencing selectivity among different kinases.

Substituents on the pyridine ring can further modulate the compound's activity. The introduction of small, electron-donating or electron-withdrawing groups can alter the electronic properties of the pyridine ring, affecting its pKa and, consequently, its ability to form hydrogen bonds. Furthermore, larger substituents can be introduced to probe for additional binding pockets or to enhance physicochemical properties such as solubility and metabolic stability.

Role of the 3-Amine Group in Ligand-Target Interactions

The 3-amine group is a key determinant of the biological activity of this compound. This primary amine group is a potent hydrogen bond donor and can also act as a base, becoming protonated at physiological pH. This positive charge can lead to strong electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in understanding the relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR models provide a quantitative framework for predicting activity and guiding the design of new, more potent, and selective molecules.

Development of Statistical Models for Activity Prediction

The development of predictive QSAR models for 3-aminoindazole derivatives often involves the generation of a dataset of compounds with experimentally determined biological activities. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms like support vector machines (SVM) and random forests (RF) are then employed to build the models.

These models correlate the variation in biological activity with changes in the chemical structures of the compounds, which are represented by numerical descriptors. The goal is to create a statistically robust equation that can accurately predict the activity of novel, untested compounds based solely on their structural features. The predictive power of these models is typically assessed through rigorous internal and external validation techniques.

Identification of Physicochemical and Stereoelectronic Descriptors

The success of any QSAR model hinges on the selection of appropriate molecular descriptors that can effectively capture the structural variations responsible for the observed differences in biological activity. For this compound and its analogs, a combination of physicochemical and stereoelectronic descriptors is often employed.

Physicochemical descriptors quantify properties such as:

Hydrophobicity (logP): The partitioning of the compound between an octanol (B41247) and water phase, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Molar Refractivity (MR): A measure of the volume occupied by the molecule and its polarizability.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms, which is a good predictor of hydrogen bonding capacity and membrane permeability.

Stereoelectronic descriptors describe the three-dimensional arrangement of atoms and the electronic properties of the molecule, including:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors are related to the molecule's ability to donate and accept electrons, respectively, which is crucial for the formation of charge-transfer complexes.

Steric parameters (e.g., Taft's Es): These descriptors quantify the bulkiness of substituents and their impact on the accessibility of the active site.

By identifying the most influential descriptors, QSAR models can provide valuable insights into the key structural features that drive the biological activity of this compound, thereby facilitating the rational design of improved therapeutic agents.

Medicinal Chemistry Strategies for Lead Optimization of this compound Derivatives

The journey from a promising hit compound to a viable drug candidate is a meticulous process of molecular refinement. For derivatives of this compound, this optimization hinges on a triumvirate of sophisticated medicinal chemistry strategies: bioisosteric replacements and scaffold hopping, strategic modifications for potency and pharmacological profile enhancement, and the application of fragment-based drug discovery.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, and scaffold hopping, the substitution of a molecule's core structure, are powerful tools for navigating and expanding chemical space to improve drug-like properties. namiki-s.co.jpniper.gov.in These twin methodologies are pivotal in overcoming challenges such as poor metabolic stability, toxicity, or limited synthetic accessibility. namiki-s.co.jpniper.gov.in

In the context of indazole-based compounds, a common bioisosteric replacement involves substituting the indazole ring itself with other heterocyclic systems like pyrazolopyridines. For instance, studies on 3-ethynyl-1H-indazoles as PI3Kα inhibitors demonstrated that replacing the indazole with a pyrazolopyridine ring was detrimental to activity, highlighting the critical role of the indazole scaffold for this specific target. nih.gov Conversely, in other contexts, such a hop can be advantageous. For example, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability by blocking a site of metabolism and reducing lipophilicity. niper.gov.in The pyridine moiety, in particular, is a frequent bioisosteric replacement for benzene (B151609) rings due to its ability to form hydrogen bonds and its favorable solubility properties. mdpi.com

| Original Scaffold/Fragment | Bioisosteric Replacement | Rationale/Outcome |

| Indazole | Pyrazolopyridine | Can be detrimental or beneficial depending on the target. In some cases, it leads to a loss of activity, while in others it can improve properties. nih.gov |

| Imidazopyridine | 1,2,4-Triazolopyridine | Improved metabolic stability and reduced lipophilicity. niper.gov.in |

| Phenyl | Pyridyl/Pyrimidyl | Imparts metabolic stability. niper.gov.in |

| Benzene | Pyridine | Enhanced hydrogen bonding potential and water solubility. mdpi.com |

One study on 1H-indazole-3-amine derivatives as antitumor agents explored the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling. nih.gov This strategy aimed to explore interactions with multiple kinases and investigate the impact of various substituents on biological activity. nih.gov The results indicated that specific substitutions could lead to promising inhibitory effects against cancer cell lines. nih.gov For example, compound 6o from this study, which features a specific substitution pattern, demonstrated significant inhibitory effects against the K562 cell line with an IC50 of 5.15 µM. nih.gov

| Compound | Modification | Biological Activity (IC50) | Target/Cell Line |

| 2a | 2,6-difluoro-3-methoxyphenyl residue | FGFR1: <4.1 nM, FGFR2: 2.0±0.8 nM | FGFR1/2 |

| 2a | 2,6-difluoro-3-methoxyphenyl residue | 25.3±4.6 nM | KG1 cell line |

| 2a | 2,6-difluoro-3-methoxyphenyl residue | 77.4±6.2 nM | SNU16 cell line |

| 6o | Substituted aromatic group at C-5 | 5.15 µM | K562 cell line |

Data for compound 2a sourced from a study on FGFR inhibitors. nih.govdntb.gov.ua Data for compound 6o sourced from a study on antitumor 1H-indazole-3-amine derivatives. nih.gov

Fragment-based drug discovery (FBDD) offers a powerful alternative to high-throughput screening for identifying novel lead compounds. estranky.sk This approach starts with the identification of small, low-molecular-weight fragments that bind weakly to the target, which are then grown or linked together to create more potent, drug-like molecules. estranky.sk The 1H-indazol-3-amine structure itself has been identified as an effective hinge-binding fragment, making it a valuable starting point for FBDD. nih.gov

In the development of PDK1 inhibitors, a fragment-based approach successfully identified a novel class of inhibitors based on a 1H-benzo[d]imidazol-2-yl)-1H-indazol scaffold. nih.gov Through a combination of in-silico fragment hopping and linking strategies targeting key hinge residues, researchers were able to develop potent inhibitors. nih.gov This exemplifies how FBDD can be applied to build upon a core fragment like indazole to discover novel and potent analogs. The process often involves screening a library of fragments to identify initial hits, followed by structural biology techniques to understand their binding modes, which then guides the chemical synthesis of more elaborate and potent compounds. uantwerpen.be

The lead optimization of this compound derivatives is a multifaceted endeavor that leverages a range of sophisticated medicinal chemistry strategies. Through the judicious application of bioisosteric replacements, scaffold hopping, strategic structural modifications, and fragment-based design, chemists can systematically enhance the potency, selectivity, and pharmacokinetic properties of these promising compounds. The insights gained from these approaches not only advance the development of specific drug candidates but also contribute to the broader understanding of structure-activity relationships in kinase inhibition.

Computational and in Silico Investigations of 5 Pyridin 3 Yl 1h Indazol 3 Amine

Molecular Docking Studies and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (the drug candidate) to the active site of a protein.

For 5-(pyridin-3-yl)-1H-indazol-3-amine, molecular docking studies would be instrumental in identifying its potential biological targets, such as protein kinases, which are often implicated in diseases like cancer. The indazole scaffold is a known hinge-binding motif in many kinase inhibitors. nih.govmdpi.com Docking simulations would place the molecule into the ATP-binding pocket of various kinases to predict the most stable binding pose. The pyridinyl group at the 5-position and the amine group at the 3-position would be assessed for their roles in forming key interactions with the amino acid residues of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov

A crucial aspect of molecular docking is the estimation of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score provides a quantitative measure of the strength of the interaction between the ligand and the protein. Lower binding energies generally indicate a more stable and potent ligand-protein complex. For this compound, docking studies would generate binding energy values for its various predicted poses within different protein targets. This allows for a comparative analysis against known inhibitors or other candidate molecules. nih.gov

Table 1: Representative Molecular Docking Data for Indazole Derivatives against Protein Kinases

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR2 (3EWH) | Indazole Derivative 1 | -9.8 | Cys919, Asp1046, Glu885 |

| FGFR1 (4ZSA) | Indazole Derivative 2 | -10.2 | Ala564, Asp641, Glu562 |

| Aurora A | Indazole Derivative 3 | -8.9 | Ala213, Thr217, Arg220 |

Note: This table presents representative data for analogous indazole derivatives to illustrate the typical output of molecular docking studies, as specific data for this compound is not publicly available.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the ligand and the protein, as well as the stability of their complex.

MD simulations of the this compound-protein complex would reveal how the ligand adapts its conformation within the binding site. This is crucial for understanding the stability of the key interactions identified in docking studies. The simulation would show whether the hydrogen bonds are maintained over time and how the different parts of the molecule move in relation to the protein. This dynamic analysis provides a more realistic representation of the biological system.

MD simulations are performed in a simulated physiological environment, which includes water molecules and ions. This allows for the investigation of how the solvent influences the binding of this compound to its target. Furthermore, proteins are not rigid structures; their binding sites can undergo conformational changes upon ligand binding (induced fit). MD simulations can capture these changes, providing a more accurate model of the ligand-protein interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide a detailed understanding of the electron distribution, which is fundamental to a molecule's reactivity and its ability to interact with other molecules. For this compound, DFT calculations can be used to determine properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. rsc.org These calculations can also be used to predict the sites within the molecule that are most likely to engage in electrostatic interactions or hydrogen bonding, thus complementing the findings from molecular docking and MD simulations.

Determination of Frontier Molecular Orbitals and Electrostatic Potentials

The electronic characteristics of a molecule are fundamental to its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a common method used to perform these calculations, providing a balance between accuracy and computational cost.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov For related indazole structures, these calculations are routinely performed to understand their reactivity profiles.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This is crucial for understanding non-covalent interactions, particularly in the context of a molecule binding to a biological target. In an MEP map, red areas typically denote regions of high electron density (negative potential), often associated with heteroatoms like nitrogen and oxygen, while blue areas indicate electron-deficient regions (positive potential), usually around hydrogen atoms bonded to electronegative atoms.

| Computational Parameter | Significance | Representative Value (Illustrative) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.1 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. | 4.6 eV |

| Electrostatic Potential | Predicts sites for nucleophilic and electrophilic attack and hydrogen bonding. | -5.5 to +5.5 eV |

| Note: The values in this table are illustrative, based on typical ranges seen for similar heterocyclic compounds in computational studies, and are not derived from a specific analysis of this compound. |

Prediction of Spectroscopic Properties relevant to mechanistic studies

Computational methods can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the identity of a synthesized compound and can offer insights into its structural dynamics. While experimental confirmation is essential, predicted spectra serve as a powerful reference. For instance, studies on novel indazole derivatives regularly use techniques like 1H-NMR, 13C-NMR, and mass spectrometry to confirm their synthesized structures. researchgate.netmdpi.com

| Spectroscopic Technique | Predicted Data Type | Relevance to Mechanistic Studies |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Provides information on the electronic environment of hydrogen atoms, confirming structural integrity and conformation. |

| ¹³C NMR | Chemical Shifts (ppm) | Maps the carbon framework of the molecule, identifying key functional groups. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identifies characteristic bond vibrations (e.g., N-H, C=N, C-H), confirming the presence of functional groups. |

| Note: This table describes the types of data that would be generated from predictive spectroscopic studies. |

In Silico Prediction of ADME and Mechanistic Toxicity Properties

Before a compound can be considered for further development, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity must be assessed. In silico models offer a rapid and cost-effective way to predict these properties.

Computational Models for Absorption, Distribution, and Metabolism Predictions

Various computational models and online servers, such as SwissADME and admetSAR, are used to predict the ADME properties of drug candidates. alliedacademies.orgmdpi.com These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area.

Key ADME Parameters:

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut after oral administration. alliedacademies.org

Caco-2 Permeability: An in vitro model that predicts intestinal permeability.

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to cross the BBB and enter the central nervous system. alliedacademies.org

Plasma Protein Binding (PPB): Predicts the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

| ADME Parameter | Predicted Property | Illustrative Prediction |

| Absorption | Human Intestinal Absorption (HIA) | Good |

| Caco-2 Permeability | Moderate to High | |

| Distribution | Blood-Brain Barrier (BBB) Penetrant | Likely |

| Plasma Protein Binding | High | |

| Metabolism | CYP2D6 Inhibitor | Unlikely |

| CYP3A4 Inhibitor | Likely | |

| Note: These predictions are illustrative examples based on analyses of similar indazole-based compounds and do not represent specific results for this compound. |

Predictive Toxicology for Potential Mechanistic Adverse Pathway Engagement

Predictive toxicology models assess the likelihood of a compound causing adverse effects by interacting with specific toxicity pathways. This early-stage assessment helps to flag potential liabilities.

Common Predictive Endpoints:

AMES Mutagenicity: Predicts the mutagenic potential of a compound, which is an indicator of its carcinogenic risk. alliedacademies.org

Carcinogenicity: Assesses the likelihood of the compound causing cancer based on its structure. alliedacademies.org

hERG Inhibition: Predicts the risk of the compound blocking the hERG potassium channel, which can lead to cardiac arrhythmia.

Mechanistic Pathway Analysis: In more advanced studies, compounds can be screened against known toxicity pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis. researchgate.netnih.gov

By leveraging these computational tools, researchers can build a detailed profile of a compound like this compound, allowing for a data-driven approach to prioritizing candidates for further experimental investigation.

Emerging Research Directions and Translational Perspectives for 5 Pyridin 3 Yl 1h Indazol 3 Amine

Exploration of Novel Therapeutic Indications Based on Preclinical Data

While specific preclinical data for 5-(pyridin-3-yl)-1H-indazol-3-amine is not extensively published, the broader class of indazole-based kinase inhibitors has shown efficacy against a range of targets, suggesting several potential therapeutic avenues for this compound. researchgate.netdrugbank.com The structural motifs of this compound suggest it may act as a kinase inhibitor, a class of drugs that has been successfully repurposed for various diseases beyond oncology. news-medical.neteuropean-biotechnology.com

Derivatives of the 1H-indazole-3-amine scaffold have been investigated as potent inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial in tumor angiogenesis and proliferation. nih.govnih.gov Beyond its potential in oncology, the inhibition of these and other kinases has shown promise in preclinical models of various other diseases.

Table 1: Potential Novel Therapeutic Indications for this compound Based on Analogous Compounds

| Therapeutic Area | Potential Indication | Rationale Based on Preclinical Data for Similar Kinase Inhibitors |

| Inflammatory Diseases | Rheumatoid Arthritis, Psoriasis | Kinase inhibitors, such as those targeting JAKs and MAPKs, have demonstrated efficacy in preclinical models of inflammatory and autoimmune diseases by modulating inflammatory signaling cascades. nih.govresearchgate.netacs.org |

| Neurodegenerative Diseases | Alzheimer's Disease, Parkinson's Disease | Some kinase inhibitors have been investigated for their potential to mitigate neuroinflammation and other pathological processes in preclinical models of neurodegenerative disorders. news-medical.netnih.govyoutube.com |

| Ocular Diseases | Neovascular Age-Related Macular Degeneration | Anti-VEGF therapies are a mainstay in treating neovascular eye diseases, and a potent VEGFR inhibitor could offer a new therapeutic option. nih.gov |

Development of Advanced Drug Delivery Systems (Conceptual Design, Preclinical Considerations)

The clinical utility of small molecule kinase inhibitors can be hampered by challenges such as poor solubility and off-target toxicity. nih.gov Advanced drug delivery systems offer a promising strategy to overcome these limitations. For a compound like this compound, several conceptual designs for drug delivery systems could be explored.

Conceptual Drug Delivery Systems:

Liposomal Formulations: Encapsulating the compound within liposomes could enhance its solubility and bioavailability. nih.govunivr.itnih.gov pH-sensitive liposomes could be designed for targeted release in the acidic tumor microenvironment. univr.itnih.gov

Nanoparticle-Based Carriers: Both organic and inorganic nanoparticles can be engineered to carry kinase inhibitors, potentially improving tumor penetration through the enhanced permeability and retention (EPR) effect and allowing for controlled release. nih.govbohrium.commdpi.com

Prodrug Approaches: A prodrug of this compound could be designed to be loaded into a nanocarrier. univr.itnih.gov This approach can improve the drug's stability and reduce premature release, with the active compound being released at the target site. univr.itnih.gov

Table 2: Preclinical Considerations for Advanced Drug Delivery Systems

| Delivery System | Key Preclinical Evaluation Parameters |

| Liposomes | Stability in circulation, drug leakage rates, cellular uptake efficiency, and pH-dependent release kinetics. univr.itnih.gov |

| Nanoparticles | Particle size and distribution, encapsulation efficiency, in vitro and in vivo drug release profiles, and tumor accumulation. nih.govmdpi.comacs.org |

| Prodrugs | Conversion rate to the active drug in the target tissue, stability in plasma, and efficacy in preclinical models compared to the parent compound. univr.itnih.gov |

Strategies for Addressing and Understanding Resistance Mechanisms at the Molecular Level

A significant challenge in targeted cancer therapy is the development of acquired resistance. nih.gov For a kinase inhibitor like this compound, which may target kinases such as FGFR and VEGFR, several resistance mechanisms can be anticipated based on preclinical and clinical observations with other inhibitors of these targets.

Potential Resistance Mechanisms:

Gatekeeper Mutations: Mutations in the kinase domain, particularly at the "gatekeeper" residue, can prevent the inhibitor from binding effectively. nih.govnih.gov

Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thus maintaining their growth and survival. researchgate.netnih.gov

Downregulation of Target Receptors: A decrease in the expression of the target receptor, such as VEGFR2, can render the cells less dependent on that signaling pathway for survival. kindai.ac.jp

Table 3: Strategies to Address and Understand Resistance

| Strategy | Description |

| Next-Generation Inhibitors | Designing novel inhibitors that can effectively bind to and inhibit the mutated kinase. nih.gov |

| Combination Therapies | Combining the primary inhibitor with another agent that targets a key bypass pathway. |

| Liquid Biopsies | Utilizing circulating tumor DNA (ctDNA) to monitor for the emergence of resistance mutations in patients. nih.gov |

Integration of Systems Biology and Network Pharmacology for Comprehensive Pathway Analysis

Systems biology and network pharmacology offer a holistic approach to understanding the complex interactions of a drug within a biological system. bohrium.com For this compound, these approaches can be invaluable in elucidating its mechanism of action, predicting potential off-target effects, and identifying synergistic drug combinations.

By integrating various "omics" data (genomics, proteomics, etc.), a comprehensive network of the signaling pathways affected by the compound can be constructed. This allows for a more complete understanding of the drug's effects beyond its primary target.

Table 4: Applications of Systems Biology and Network Pharmacology

| Application | Description |

| Target Identification and Validation | Identifying all potential molecular targets of the compound and validating their relevance to the disease. |

| Off-Target Effect Prediction | Predicting potential side effects by identifying unintended interactions with other proteins and pathways. kindai.ac.jp |

| Biomarker Discovery | Identifying biomarkers that can predict a patient's response to the drug. |

| Drug Repurposing | Identifying new therapeutic indications for the compound based on its network effects. mdpi.com |

Outlook on Preclinical Development Milestones and Future Academic Collaborations

The preclinical development of a promising compound like this compound follows a structured pathway to ensure its safety and efficacy before it can be tested in humans. researchgate.netmake2ndscount.co.uknih.gov This process is often facilitated by collaborations between academic institutions and the pharmaceutical industry. mrlcg.comdrugbank.comnih.govtandfonline.comhubspotusercontent10.net

Preclinical Development Milestones:

The journey from a lead compound to an Investigational New Drug (IND) application typically involves several key stages.

Table 5: Key Preclinical Development Milestones for an Oncology Drug Candidate

| Milestone | Key Activities | Estimated Timeline |

| Lead Optimization | Chemical modification to improve potency, selectivity, and pharmacokinetic properties. youtube.com | 1-2 years |

| In Vitro and In Vivo Pharmacology | Efficacy testing in relevant cell lines and animal models of the target disease. youtube.com | 1-2 years |

| Pharmacokinetics and ADME Studies | Characterization of the Absorption, Distribution, Metabolism, and Excretion of the compound. xtalks.com | 1 year |

| Toxicology Studies | Assessment of the compound's safety profile in animal models to determine a safe starting dose for human trials. | 1-2 years |

| IND-Enabling Studies | Final set of studies required by regulatory agencies before a clinical trial can begin. | 1 year |

Future Academic Collaborations:

The development of novel therapeutics is increasingly a collaborative effort. nih.govtandfonline.com Academic labs often excel in basic research and target discovery, while pharmaceutical companies have the resources and expertise for drug development and commercialization. drugbank.comtandfonline.com For this compound, collaborations could be instrumental in:

Exploring Novel Mechanisms of Action: Academic partners can conduct in-depth studies to fully elucidate the compound's biological effects.

Developing and Testing Advanced Drug Delivery Systems: University research labs can contribute to the design and preclinical testing of innovative formulations.

Investigating Resistance Mechanisms: Collaborative efforts can help to identify and validate mechanisms of resistance, paving the way for the development of more durable therapies.

The success rate for oncology drugs entering Phase 1 clinical trials from the preclinical stage is a key metric, with studies showing that this can be influenced by the nature of academic-industry collaborations. nih.govnih.gov A strategic partnership can therefore significantly enhance the potential for a compound like this compound to translate from a promising chemical entity into a valuable therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 5-(pyridin-3-yl)-1H-indazol-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions or S-alkylation of intermediates. For example, analogous indazole derivatives are synthesized via condensation of halogenated precursors with amines in alkaline media at room temperature . Copper(I) bromide and cesium carbonate are effective catalysts for coupling pyridinyl and indazolyl fragments under mild conditions (e.g., 35°C in DMSO), yielding ~17–20% isolated product . Key optimization strategies include:

- Catalyst screening : Transition metals (e.g., Cu) improve coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates.

- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) resolves regioisomers .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9% | |

| Alkylation | Aryl halides, NaOH, RT | ~50–70% |

Q. How should researchers validate the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are critical:

Q. What chromatographic methods are effective for purifying this compound?

- Normal-phase HPLC : Use silica columns with ethyl acetate/hexane gradients (0–100%) to separate polar byproducts .

- Reverse-phase HPLC : C18 columns with acetonitrile/water (+0.1% TFA) resolve charged impurities .

- TLC monitoring : Hexane:ethyl acetate (3:1) with UV visualization (Rf ~0.4 for target compound) .

Advanced Research Questions

Q. How can computational modeling guide structural modifications to enhance bioactivity?

- Docking studies : Use AutoDock Vina to predict binding to kinase targets (e.g., ERK inhibitors). Focus on pyridinyl and indazolyl motifs interacting with ATP-binding pockets .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine at C5) with inhibitory potency (e.g., IC₅₀ < 100 nM) .

- MD simulations : Assess stability of hydrogen bonds between NH₂ and conserved catalytic residues (e.g., Lys52 in ERK2) .

Q. How should contradictory crystallographic data be resolved during structure determination?

- Data quality : Prioritize high-resolution datasets (<1.0 Å) to reduce refinement ambiguity .

- Validation tools : Use checkCIF to flag outliers in bond lengths/angles. For SHELX-refined structures, cross-validate with PLATON ADDSYM to detect missed symmetry .

- Multi-method refinement : Compare SHELXL (small-molecule) and PHENIX (macromolecule) outputs to resolve twinning or disorder .

Q. Table 2: Crystallographic Data Comparison

| Software | Resolution Limit | R-factor | Use Case |

|---|---|---|---|

| SHELXL | <1.2 Å | <0.05 | Small-molecule refinement |

| PHENIX | >1.5 Å | <0.20 | Macromolecular complexes |

Q. What biochemical assays are suitable for evaluating kinase inhibition?

- In vitro kinase assays : Use FRET-based substrates (e.g., Z’-LYTE®) to measure IC₅₀. For ERK inhibition, ATP concentrations should reflect physiological levels (1 mM) .

- Cellular assays : Monitor phosphorylation of downstream targets (e.g., p90RSK) via Western blot in cancer cell lines (e.g., HeLa) .

- Counter-screening : Test selectivity against related kinases (e.g., JNK, p38) to rule off-target effects .

Q. How can stability studies inform storage and handling protocols?

Q. What strategies mitigate regioisomer formation during synthesis?

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at C4 of pyridine to favor coupling at C3 .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 48h) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.